4-Methoxy-2-trifluoromethoxy-pyridine
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Overview
Description
4-Methoxy-2-trifluoromethoxy-pyridine is a chemical compound characterized by the presence of both methoxy and trifluoromethoxy groups attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with methoxy and trifluoromethoxy reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-trifluoromethoxy-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides and organometallic compounds are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
4-Methoxy-2-trifluoromethoxy-pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological systems and as a potential lead compound in drug discovery.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties, such as increased resistance to degradation
Mechanism of Action
The mechanism of action of 4-Methoxy-2-trifluoromethoxy-pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
- 4-Methoxy-2-trifluoromethyl-pyridine
- 4-Methoxy-2-difluoromethoxy-pyridine
- 4-Methoxy-2-chloromethoxy-pyridine
Comparison: 4-Methoxy-2-trifluoromethoxy-pyridine is unique due to the presence of both methoxy and trifluoromethoxy groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits higher stability and lipophilicity, making it more suitable for certain applications in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C7H6F3NO2 |
---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
4-methoxy-2-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C7H6F3NO2/c1-12-5-2-3-11-6(4-5)13-7(8,9)10/h2-4H,1H3 |
InChI Key |
MLEDNKCQKMQCDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)OC(F)(F)F |
Origin of Product |
United States |
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